4-Boc-2-carbamoylmorpholine is a chiral compound belonging to the class of morpholine derivatives. It features a morpholine ring, which is a six-membered cyclic structure containing both nitrogen and oxygen atoms. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carbamoyl functional group. This compound plays a significant role in organic synthesis, particularly in pharmaceutical research, due to its unique structural properties and ability to serve as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
4-Boc-2-carbamoylmorpholine can be synthesized from commercially available morpholine derivatives. It is classified under morpholine derivatives, which are cyclic amines that have applications in medicinal chemistry due to their ability to mimic natural products and their potential biological activities. The compound's systematic name reflects its structure, indicating the presence of both a Boc group and a carbamoyl group on the morpholine ring.
The synthesis of 4-Boc-2-carbamoylmorpholine typically involves several steps:
The reaction conditions, including temperature, solvent choice, and the concentration of reagents, are critical for achieving high yields and purity of the desired product. The use of protective groups like Boc is essential for controlling reactivity during subsequent synthetic steps.
The molecular structure of 4-Boc-2-carbamoylmorpholine can be represented as follows:
The molecular formula for 4-Boc-2-carbamoylmorpholine is , with a molecular weight of approximately 216.25 g/mol. The compound's structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
4-Boc-2-carbamoylmorpholine can undergo several chemical reactions:
These reactions are significant for modifying the compound's functionality, allowing for further derivatization and exploration of its biological activity.
The mechanism of action for 4-Boc-2-carbamoylmorpholine primarily revolves around its role as a building block in organic synthesis. Its reactivity is influenced by the presence of both the Boc protecting group and the carbamoyl functionality, which can participate in nucleophilic attack and electrophilic substitution reactions.
The Boc group provides stability during synthesis but can be easily removed when necessary, allowing for further functionalization of the morpholine core. This versatility makes it valuable in designing compounds with specific biological activities.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) may be employed to assess purity, while NMR spectroscopy provides insight into structural integrity.
4-Boc-2-carbamoylmorpholine has several applications in scientific research:
Morpholine (1,4-oxazinane) has emerged as a privileged scaffold in medicinal chemistry due to its balanced physicochemical properties and versatile pharmacological profile. The saturated six-membered ring combines oxygen and nitrogen heteroatoms, conferring moderate basicity (pKa ~7-9), water solubility, metabolic stability, and membrane permeability – attributes critical for oral drug bioavailability [8]. Early applications exploited morpholine as:
Table 1: Clinically Approved Drugs Featuring the Morpholine Ring
Drug Name | Therapeutic Class | Role of Morpholine |
---|---|---|
Gefitinib | Anticancer (EGFR-TKI) | Solubility enhancer |
Aprepitant | Antiemetic (NK1 antagonist) | Conformational restraint |
Timolol | β-blocker (Glaucoma) | Bioisostere of ethanolamine |
The scaffold's synthetic versatility enabled diverse functionalization, with 2-position modifications (e.g., carboxamide, carbonyl) proving particularly valuable for target engagement. 4-Boc-2-carbamoylmorpholine represents a strategically protected intermediate that facilitates further chemical elaboration while preserving the ring's hydrogen-bonding capabilities [3] [8]. Its Boc group enhances crystallinity and simplifies purification – critical attributes for scalable synthesis of drug candidates.
The renin-angiotensin-aldosterone system (RAAS) regulates blood pressure, with renin serving as the rate-limiting enzyme. Early direct renin inhibitors (DRIs) like remikiren and aliskiren featured peptidomimetic structures mimicking angiotensinogen's transition state. Despite high potency, these suffered from:
Table 2: Limitations of Peptidomimetic vs. Nonpeptidomimetic Renin Inhibitors
Parameter | Peptidomimetics (e.g., Aliskiren) | Nonpeptidomimetics |
---|---|---|
Molecular weight | >600 Da | <500 Da |
Oral bioavailability | 2.6% (Human) | >24% (Rat models) |
Rotatable bonds | >15 | <10 |
Plasma protein binding | >90% | 70-85% |
These limitations drove research toward nonpeptidomimetic scaffolds with MW <500 Da, fewer rotatable bonds, and reduced peptide character. Computational studies revealed that effective renin inhibition required engagement with:
Morpholine emerged as an ideal core due to its ability to position nitrogen for aspartate salt-bridging while allowing 2-carbamoyl groups to access the S3sp pocket – all within a compact sub-500 Da framework.
The discovery of 2-carbamoyl morpholine derivatives as potent renin inhibitors began with scaffold hopping from piperidine-based DRIs. Initial screening identified (2R)-morpholine 9 (rh-renin IC₅₀ = 583 nM) as a viable starting point. Though moderately potent, its binding efficiency index (BEI = 16.5) rivaled aliskiren's (BEI = 16.6) despite a 150 Da lower MW [5].
X-ray crystallography (PDB 7XGK) revealed key interactions:
Table 3: Optimization of 2-Carbamoyl Morpholine Derivatives
Compound | R Group | MW (Da) | rh-Renin IC₅₀ (nM) | BEI |
---|---|---|---|---|
9 | H | 352.4 | 583 | 16.5 |
12 | Methyl | 366.4 | 198 | 18.9 |
26 | Cyclopropylaminocarbonyl | 439.5 | 1.2 | 23.6 |
Systematic optimization yielded compound 26, where:
4-Boc-2-carbamoylmorpholine serves as a key synthetic intermediate for such analogs. Its Boc group enables:
Synthetic routes typically involve:
This scaffold demonstrates broader utility beyond renin inhibition, including:
Table 4: Key Molecular Descriptors of 4-Boc-2-carbamoylmorpholine
Property | Value |
---|---|
CAS Registry Number | 1389674-61-6 |
Molecular Formula | C₁₀H₁₈N₂O₄ |
Molecular Weight | 230.26 g/mol |
Boiling Point (Predicted) | 402.6±45.0 °C |
Density (Predicted) | 1.185±0.06 g/cm³ |
pKa (Predicted) | 15.27±0.20 |
Storage Temperature | 2-8°C |
The evolution of this scaffold exemplifies structure-based drug design principles, where a fragment-like starting point (BEI >16) evolved into a clinical candidate through strategic optimization of binding efficiency and pharmacokinetic parameters [1] [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7